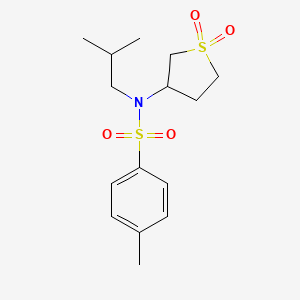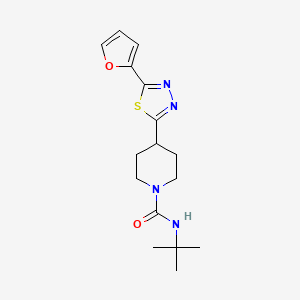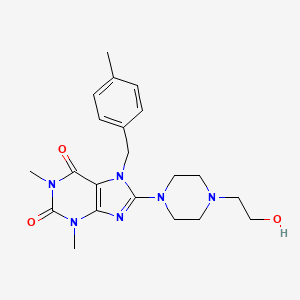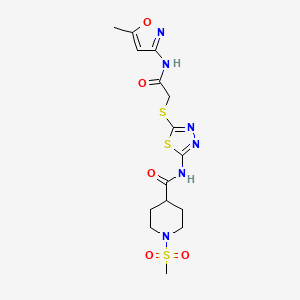
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C15H23NO4S2 and its molecular weight is 345.47. The purity is usually 95%.
The exact mass of the compound N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Detection and Human Exposure
Studies on perfluorinated sulfonamides, closely related to the chemical structure , focus on their occurrence in indoor and outdoor air and their partitioning and human exposure risks. These compounds, used in consumer products for surface protection, demonstrate significant indoor air concentrations and suggest indoor air as a major source to the external environment. The exposure assessment revealed that human exposure through inhalation and dust ingestion could pose health risks, highlighting the importance of monitoring and regulating such compounds (Shoeib et al., 2005).
Biological Impacts and Mechanisms
Research into sulfonamide hypersensitivity reactions suggests that genetic factors, such as the slow acetylator phenotype, may increase the risk of adverse reactions to sulfonamides, which can provide a foundation for understanding individual susceptibility to sulfonamide-based compounds and guiding safer therapeutic use (Rieder et al., 1991).
Antioxidant and Oxidative Stress Studies
Investigations into compounds like calcium dobesilate, a synthetic benzene sulfonate derivative, reveal its potential to reduce oxidative stress during medical procedures like coronary artery bypass graft operations. This suggests that sulfonamide derivatives could have therapeutic applications beyond their traditional uses, by mitigating oxidative damage and enhancing endogenous antioxidant capacity (Cerrahoğlu et al., 2009).
Chemical Structure and Allergic Reactions
The study of sulfonamide drugs based on their chemical structure, specifically focusing on the presence or absence of certain substituents, offers insights into the risks of allergic events. This research helps in understanding how structural variations of sulfonamide compounds may influence their biological interactions and adverse reactions (Verdel et al., 2006).
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-12(2)10-16(14-8-9-21(17,18)11-14)22(19,20)15-6-4-13(3)5-7-15/h4-7,12,14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAOFWKITVYVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)C)C2CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2769229.png)
![4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2769230.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2769232.png)

![4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2769236.png)
![1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]piperazine dihydrochloride](/img/structure/B2769241.png)
![benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate](/img/no-structure.png)

![Ethyl 5-(3-nitrobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2769245.png)
![N-(2-fluorophenyl)-N'-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea](/img/structure/B2769246.png)
